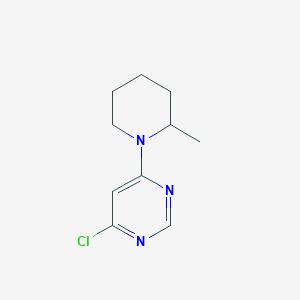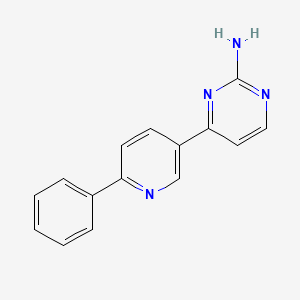
4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine
Vue d'ensemble
Description
4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a phenylpyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and pyrimidine rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.
Mécanisme D'action
Target of Action
It is known that 2-aminopyrimidine derivatives, which include this compound, have been widely used as a drug-like scaffold . They show versatile biological and pharmacological activities , including enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) .
Mode of Action
Similar compounds have been found to inhibit various kinases , suggesting that this compound may interact with its targets by binding to the active site of these enzymes and preventing their normal function.
Biochemical Pathways
Given its potential inhibitory effects on various kinases , it can be inferred that this compound may affect multiple signaling pathways within the cell, leading to downstream effects such as altered cell growth and proliferation.
Result of Action
Based on the known activities of similar compounds , it can be inferred that this compound may have potential antifungal , pesticidal , and kinase inhibitory activities.
Analyse Biochimique
Biochemical Properties
4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme rhodesain, a cysteine protease found in Trypanosoma brucei, the causative agent of Human African trypanosomiasis . The compound exhibits inhibitory activity against rhodesain, which is crucial for the parasite’s survival and proliferation. Additionally, this compound interacts with other biomolecules involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of rhodesain, which disrupts the parasite’s ability to degrade host proteins and evade the immune system . The compound binds to the active site of rhodesain, preventing its catalytic activity. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. This modulation of gene expression is crucial for its therapeutic effects in cancer and other diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that this compound maintains its inhibitory activity against rhodesain and other target enzymes, indicating its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity against rhodesain, leading to a reduction in parasite load and improved survival rates in infected animals . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production . Additionally, this compound affects the levels of metabolites involved in the tricarboxylic acid cycle, further influencing cellular metabolism. These interactions with metabolic pathways contribute to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and other cellular compartments . Binding proteins within the cell facilitate the distribution of this compound to its target sites, ensuring its effective localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular signaling and metabolism . Additionally, this compound is targeted to specific organelles, such as the mitochondria, where it exerts its effects on cellular energy production and apoptosis. Post-translational modifications and targeting signals play a key role in directing the compound to its subcellular destinations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine typically involves the Buchwald-Hartwig amination reaction. This method employs a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a ligand like xantphos and a base such as sodium tert-butoxide. The reaction is carried out in refluxing toluene under a nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of advanced materials and catalysts.
Comparaison Avec Des Composés Similaires
Imatinib: A highly selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Pyrido[2,3-d]pyrimidines: Known for their anticancer and anti-inflammatory activities.
Uniqueness: 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is unique due to its dual pyridine-pyrimidine structure, which provides a versatile platform for the development of novel therapeutic agents with enhanced biological activity and selectivity.
Propriétés
IUPAC Name |
4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-15-17-9-8-14(19-15)12-6-7-13(18-10-12)11-4-2-1-3-5-11/h1-10H,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOAEUXTBUAPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695032 | |
| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048004-08-5 | |
| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)
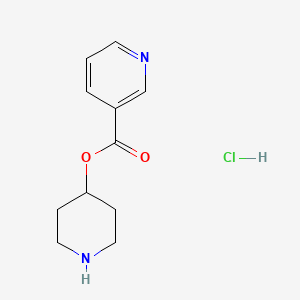
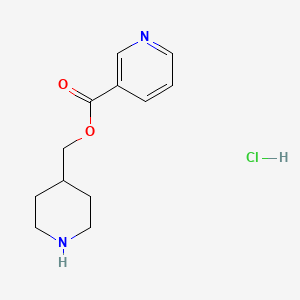

![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)
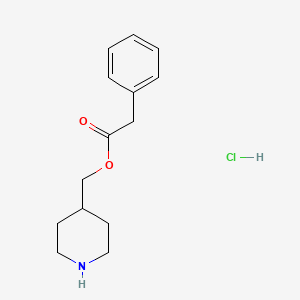


![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)

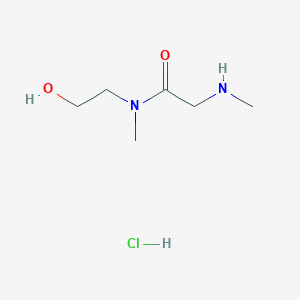
![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
